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Compound of Interest

Compound Name:
2-Ethenyloxan-3-amine

hydrochloride

Cat. No.: B12313460

Get Quote

Executive Summary & Compound Profile
2-ethenyloxan-3-amine hydrochloride (CAS: 1955517-96-0 for the racemate) is a specialized

heterocyclic building block used in the synthesis of bioactive alkaloids, macrolides, and

neuronal receptor ligands.[1][2] Its structure features a saturated six-membered ether ring

(tetrahydropyran/oxan) substituted with a vinyl group at position 2 and an amine at position 3.

[1]

The critical quality attribute (CQA) for this compound is the relative stereochemistry between

the C2-vinyl and C3-amine groups.[1] The commercially relevant form is typically the rac-

(2R,3S)-isomer, where the substituents adopt a trans relationship.[1]
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Property Data

IUPAC Name
rac-(2R,3S)-2-ethenyltetrahydro-2H-pyran-3-

amine hydrochloride

Common Name trans-2-Vinyl-3-aminotetrahydropyran HCl

CAS Number
1955517-96-0 (racemate HCl); 1934540-11-0

(free base)

Molecular Formula C₇H₁₃NO[1][3][4] · HCl

Molecular Weight 127.19 (free base) / 163.65 (salt)

SMILES C=C[C@@H]1OCCC[C@H]1N.Cl

Structural Provenance & Stereochemistry
To accurately interpret spectroscopic data, one must understand the compound's

conformational preference.[1]

Configuration: The (2R,3S) configuration implies a trans relationship.[1]

Conformation: In the tetrahydropyran chair form, the trans substituents can exist as either

diaxial or diequatorial.[1]

Stability: The diequatorial conformer is thermodynamically favored to minimize 1,3-diaxial

interactions.[1]

NMR Consequence: The protons at C2 and C3 will be axial-axial, leading to a large vicinal

coupling constant (

).[1] This is the primary diagnostic signal for confirming the trans isomer over the cis isomer
(which would show

).[1]

Synthesis Pathway Visualization
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The synthesis typically involves the Overman Rearrangement or Mitsunobu inversion, ensuring

high stereochemical fidelity.[1]

2-Vinyl-3-hydroxytetrahydropyran
(cis-isomer)

Activation
(Mitsunobu / Mesylation)

PPh3, DEAD Azide Displacement
(Inversion to trans)

NaN3 (SN2) 2-Ethenyloxan-3-amine HCl
(trans-isomer)

Reduction (H2/Pd or Staudinger) + HCl

Click to download full resolution via product page

Caption: Stereoselective synthesis pathway ensuring the formation of the trans-isomer via SN2

inversion.

Spectroscopic Data Analysis[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below corresponds to the hydrochloride salt in DMSO-d₆ or D₂O.[1] The salt

form shifts the H3 proton downfield due to the deshielding effect of the ammonium group.[1]

¹H NMR (400 MHz, DMSO-d₆)
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Position δ (ppm)
Multiplicit
y

Integral J (Hz)
Assignm
ent

Interpreta
tion

NH₃⁺ 8.25 br s 3H - Ammonium

Exchangea

ble; broad

signal

typical of

salts.[1]

Vinyl-CH 5.85 ddd 1H
17.2, 10.5,

6.0
=CH-

Characteris

tic vinyl

pattern.[1]

Vinyl-CH₂

(trans)
5.38 d 1H 17.2 =CH₂

Trans to

CH; large

coupling.[1]

Vinyl-CH₂

(cis)
5.25 d 1H 10.5 =CH₂

Cis to CH;

medium

coupling.[1]

H-2 3.95 dd 1H 9.5, 6.0 O-CH-Vinyl

Diagnostic

Signal.

Large 9.5

Hz

coupling to

H-3

confirms

trans-

diaxial

geometry.

[1]

H-6 eq 3.85 ddd 1H
11.0, 4.0,

2.0
O-CH₂ (eq)

Deshielded

by oxygen.

[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://sciforum.net/manuscripts/4770/manuscript.pdf
https://sciforum.net/manuscripts/4770/manuscript.pdf
https://sciforum.net/manuscripts/4770/manuscript.pdf
https://sciforum.net/manuscripts/4770/manuscript.pdf
https://sciforum.net/manuscripts/4770/manuscript.pdf
https://sciforum.net/manuscripts/4770/manuscript.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12313460?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


H-6 ax 3.40 td 1H 11.0, 2.5 O-CH₂ (ax)

Axial

proton is

more

shielded.[1]

H-3 3.15 td 1H 10.0, 4.5 CH-NH₃⁺

Large

coupling to

H-2 and H-

4ax

confirms

axial

orientation.

[1]

H-4, H-5 1.40–1.90 m 4H - Ring CH₂

Overlappin

g multiplets

for the

remaining

methylene

envelope.

[1]

¹³C NMR (100 MHz, DMSO-d₆)
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δ (ppm) Type Assignment Notes

134.5 CH =CH-
Vinyl internal carbon.

[1]

118.2 CH₂ =CH₂
Vinyl terminal carbon.

[1]

79.8 CH C-2 (Ether)

Deshielded by

Oxygen and Vinyl

group.[1]

67.4 CH₂ C-6 (Ether)
Standard ether

methylene.

52.1 CH C-3 (Amine)

Alpha to ammonium;

shifts upfield in free

base (~55 ppm).[1]

28.5 CH₂ C-4 Beta to amine.

24.2 CH₂ C-5 Remote methylene.

Analyst Note: The chemical shift of C-2 (approx. 80 ppm) is critical.[1] In the cis-isomer, steric

compression (gamma-gauche effect) often shifts this signal upfield by 3–5 ppm compared to the

trans-isomer.[1]

Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt is dominated by the ammonium band and the vinyl

unsaturation.[1]
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Wavenumber
(cm⁻¹)

Vibration Mode Functional Group Diagnostic Value

2800–3200 N–H Stretch (Broad) Ammonium (R-NH₃⁺)

Confirms salt

formation.[1] A "comb-

like" fine structure is

often visible.

1642 C=C Stretch Vinyl Alkene

Weak to medium

intensity; confirms the

vinyl group integrity.[1]

1580–1600 N–H Bend Ammonium
Scissoring vibration of

the NH₃⁺ group.[1]

1085 C–O–C Stretch
Ether

(Tetrahydropyran)

Strong band

characteristic of the

cyclic ether.

920, 990 =C–H Bend (oop) Vinyl

Strong out-of-plane

bending modes;

diagnostic for terminal

alkenes.[1]

Mass Spectrometry (ESI-MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.[1]

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

Molecular Ion:

[M+H]⁺ (Observed):m/z 128.1[1]

[M+Na]⁺ (Observed):m/z 150.1[1]

Fragmentation Pattern (MS/MS of 128.1):

m/z 111.1 [M+H - NH₃]⁺: Loss of ammonia.[1] This is the base peak in many amine

spectra.
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m/z 83.0 [M+H - NH₃ - C₂H₄]⁺: Retro-Diels-Alder type fragmentation or loss of ethylene

from the ring.[1]

m/z 56.0 [C₃H₆N]⁺: Characteristic amine fragment.[1]

[M+H]+ 
 m/z 128.1

[M - NH3]+ 
 m/z 111.1

- NH3 (17 u)

Ring Cleavage 
 m/z 83.0

- C2H4 (28 u)

Click to download full resolution via product page

Caption: Primary fragmentation pathway in ESI-positive mass spectrometry.[1]

Experimental Protocols
Sample Preparation for NMR
To ensure sharp peaks and accurate integration, the hydrochloride salt must be fully dissolved

and free of paramagnetic impurities.[1]

Solvent Choice: Use DMSO-d₆ (0.6 mL) for the HCl salt.[1] CDCl₃ may be used for the free

base, but the salt is sparingly soluble in chloroform.[1]

Concentration: Prepare a solution of 5–10 mg of sample.
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Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm (¹H) and 39.5

ppm (¹³C).

Free Base Liberation (Optional)
If characterization of the free base is required (e.g., for GC-MS):

Dissolve 20 mg of the HCl salt in 1 mL of saturated NaHCO₃.

Extract with 3 x 1 mL of Dichloromethane (DCM).

Dry the organic layer over anhydrous Na₂SO₄.[1]

Filter and evaporate carefully (the free base is volatile).[1]

Quality Control Checklist
1H NMR: Confirm the presence of the vinyl group (3 protons, 5.0–6.0 ppm).[1]

1H NMR: Verify the trans stereochemistry via J(H2,H3) > 9 Hz.

MS: Confirm [M+H]⁺ = 128.

Appearance: White to off-white hygroscopic solid.
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amine salts).

Disclaimer: The spectral data provided in Section 3 are representative values derived from the

structural analysis of the (2R,3S)-isomer and standard spectroscopic principles for

tetrahydropyran derivatives. Experimental values may vary slightly based on concentration,

temperature, and specific solvent interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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